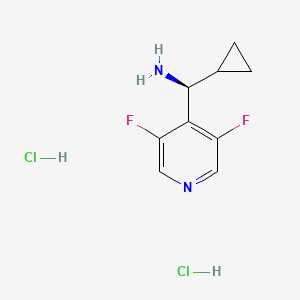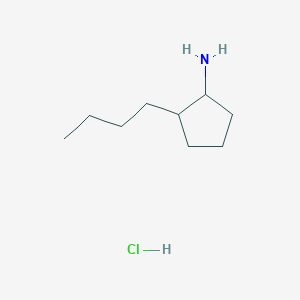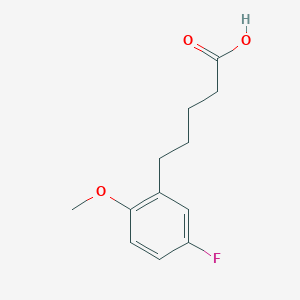
5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzene.
Lithiation: The benzene derivative is treated with a strong base like n-butyllithium to introduce a lithium atom at the desired position.
Carboxylation: The lithiated intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group, forming the pentanoic acid chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-(5-Fluoro-2-hydroxyphenyl)pentanoic Acid.
Reduction: Formation of 5-(5-Fluoro-2-methoxyphenyl)pentanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methoxybenzoic Acid
- 5-Fluoro-2-methoxyphenylboronic Acid
- 5-Fluoro-2-methoxyphenylacetic Acid
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)pentanoic Acid is unique due to its specific combination of a fluorine atom and a methoxy group on the phenyl ring, along with the pentanoic acid chain
Propiedades
Fórmula molecular |
C12H15FO3 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
5-(5-fluoro-2-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-16-11-7-6-10(13)8-9(11)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
Clave InChI |
JDXUPMAELBQZJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)

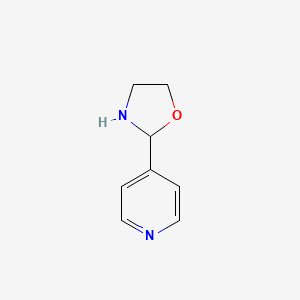
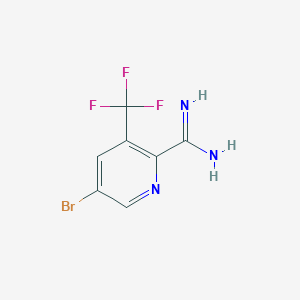

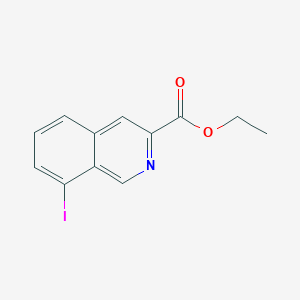

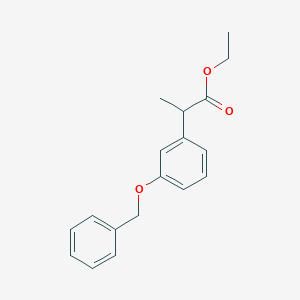
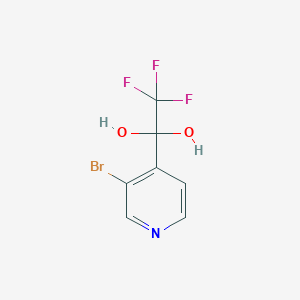
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
